molecular formula C16H17N5O B258536 4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine

4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine

Cat. No.: B258536
M. Wt: 295.34 g/mol
InChI Key: MSVZBRIGZKVLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable target for scientific research and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties, showing cytotoxic activities against various cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine involves the inhibition of specific molecular targets, such as CDKs. By binding to the active site of these enzymes, the compound disrupts the cell cycle and induces apoptosis in cancer cells. The pyrazolo[3,4-d]pyrimidine scaffold is crucial for its activity, as it facilitates interactions with key amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine is unique due to the presence of the morpholine moiety, which can improve its solubility and pharmacokinetic properties. Additionally, the 3-methylphenyl group enhances its binding affinity to molecular targets, making it a potent inhibitor .

Properties

Molecular Formula

C16H17N5O

Molecular Weight

295.34 g/mol

IUPAC Name

4-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C16H17N5O/c1-12-3-2-4-13(9-12)21-16-14(10-19-21)15(17-11-18-16)20-5-7-22-8-6-20/h2-4,9-11H,5-8H2,1H3

InChI Key

MSVZBRIGZKVLLO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCOCC4

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCOCC4

Origin of Product

United States

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